molecular formula C25H22ClNO4S B2448010 1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1358031-15-8

1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2448010
M. Wt: 467.96
InChI Key: ORMUJCVLICMATJ-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with various functional groups including a 4-chlorophenyl group, a 4-ethylphenyl group, a hydroxy group, and a tosyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyrrole ring. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of the nitrogen atom in the pyrrole ring would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the hydroxy group might be involved in reactions such as esterification or ether formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of a hydroxy group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Molecular Structure and Reactivity

A study by Ramazani et al. (2019) on the structural analysis of polymorphs related to the given compound demonstrates the importance of molecular geometry in determining the reactivity and interactions of complex organic molecules. The research highlighted how different polymorphs of a similarly structured compound exhibit distinct molecular dimers, influencing their chemical behavior and applications in material science and pharmaceuticals (Ramazani et al., 2019).

Synthesis and Functionalization

The work by Armisheva et al. (2011) explores the chemical reactivity of a structurally related compound, showcasing the synthesis of new derivatives through reactions with arylamines. This research underscores the potential for creating diverse compounds with tailored properties for specific applications, from materials science to medicinal chemistry (Armisheva et al., 2011).

Electrochemical and Optical Properties

Tutuncu et al. (2019) synthesized a novel conjugated copolymer based on a derivative of the compound , highlighting its multielectrochromic behavior and potential applications in electrochromic devices. The study presents insights into the development of advanced materials for electronics and photonics, emphasizing the importance of understanding the electrochemical and optical characteristics of such compounds (Tutuncu et al., 2019).

Corrosion Inhibition

Louroubi et al. (2019) investigated a pyrrole derivative's application as a corrosion inhibitor, demonstrating its effectiveness in protecting steel surfaces. The study provides valuable insights into the compound's potential industrial applications in preventing material degradation, highlighting the importance of chemical modifications for enhancing performance (Louroubi et al., 2019).

Anion Binding Properties

Anzenbacher et al. (1999) explored the anion binding properties of a calix[4]pyrrole derivative, offering a glimpse into the potential use of such compounds in sensing applications. The study emphasizes the role of structural features in determining binding affinities, which could be leveraged in developing sensors and devices for environmental monitoring and diagnostics (Anzenbacher et al., 1999).

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in organic synthesis or potential biological activity. Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties .

properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-3-17-6-8-18(9-7-17)22-24(32(30,31)21-14-4-16(2)5-15-21)23(28)25(29)27(22)20-12-10-19(26)11-13-20/h4-15,22,28H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMUJCVLICMATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Cl)O)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-(4-ethylphenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one

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